molecular formula C20H21NO6 B2726659 METHYL 2-(3,4-DIHYDRO-2H-1-BENZOPYRAN-3-AMIDO)-4,5-DIMETHOXYBENZOATE CAS No. 923903-69-9

METHYL 2-(3,4-DIHYDRO-2H-1-BENZOPYRAN-3-AMIDO)-4,5-DIMETHOXYBENZOATE

Cat. No.: B2726659
CAS No.: 923903-69-9
M. Wt: 371.389
InChI Key: WDUZYBQKIDFDKX-UHFFFAOYSA-N
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Description

Methyl 2-[(3,4-dihydro-2H-chromen-3-ylcarbonyl)amino]-4,5-dimethoxybenzoate is a complex organic compound that belongs to the class of chromenyl derivatives This compound is characterized by its unique structure, which includes a chromenyl moiety linked to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(3,4-DIHYDRO-2H-1-BENZOPYRAN-3-AMIDO)-4,5-DIMETHOXYBENZOATE typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dihydro-2H-chromen-3-ylcarbonyl chloride with 4,5-dimethoxybenzoic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting intermediate is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3,4-dihydro-2H-chromen-3-ylcarbonyl)amino]-4,5-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The chromenyl moiety can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 2-[(3,4-dihydro-2H-chromen-3-ylcarbonyl)amino]-4,5-dimethoxybenzoate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of METHYL 2-(3,4-DIHYDRO-2H-1-BENZOPYRAN-3-AMIDO)-4,5-DIMETHOXYBENZOATE involves its interaction with specific molecular targets. The chromenyl moiety can interact with enzymes and receptors, modulating their activity. The presence of methoxy groups enhances its binding affinity and specificity. The compound may also participate in redox reactions, contributing to its antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-chromen-2-one: A simpler chromenyl derivative with similar structural features.

    4-Hydroxycoumarin: A related compound with anticoagulant properties.

    Warfarin: A well-known anticoagulant with a similar chromenyl structure.

Uniqueness

Methyl 2-[(3,4-dihydro-2H-chromen-3-ylcarbonyl)amino]-4,5-dimethoxybenzoate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-(3,4-dihydro-2H-chromene-3-carbonylamino)-4,5-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO6/c1-24-17-9-14(20(23)26-3)15(10-18(17)25-2)21-19(22)13-8-12-6-4-5-7-16(12)27-11-13/h4-7,9-10,13H,8,11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUZYBQKIDFDKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2CC3=CC=CC=C3OC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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